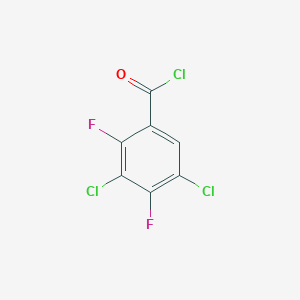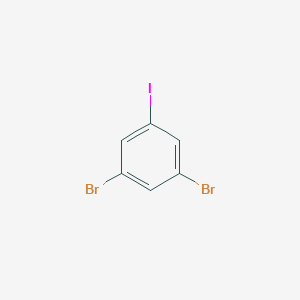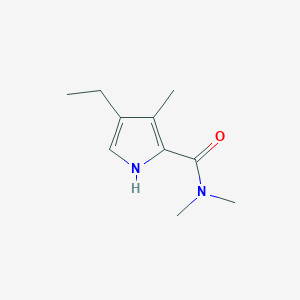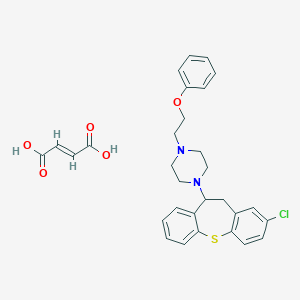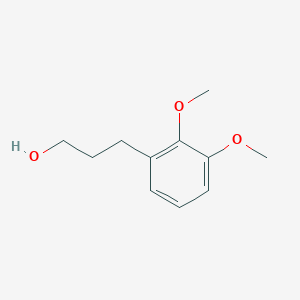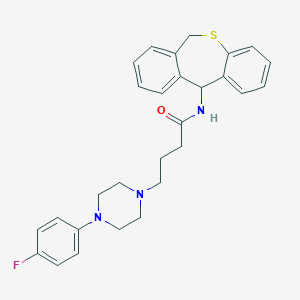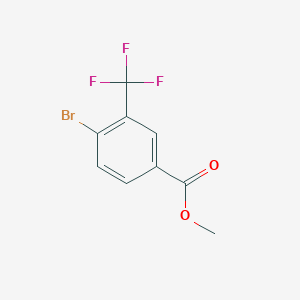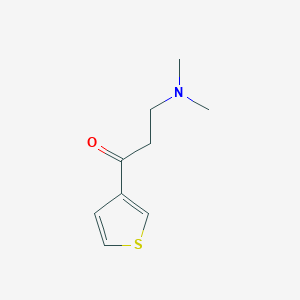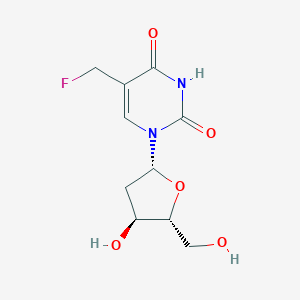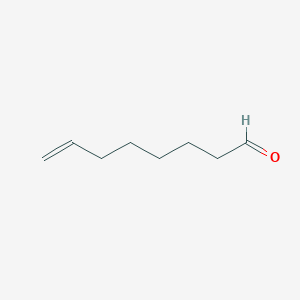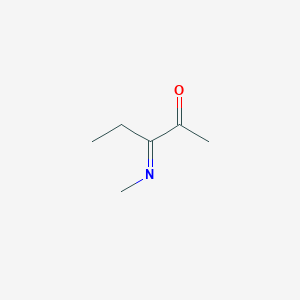
3-Methyliminopentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyliminopentan-2-one, also known as MIP or MIP-2, is a chemical compound that belongs to the family of ketones. It is synthesized by the reaction of 3-methyl-1-butanol with hydrogen cyanide, followed by the reduction of the nitrile group to the corresponding amine. MIP-2 has been the subject of extensive research due to its potential applications in organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 3-Methyliminopentan-2-one-2 is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino group. 3-Methyliminopentan-2-one-2 can also form hydrogen bonds with other molecules, which can influence its reactivity and selectivity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methyliminopentan-2-one-2 are not well documented. However, it has been shown to be non-toxic and non-carcinogenic in various in vitro and in vivo studies. 3-Methyliminopentan-2-one-2 has also been reported to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyliminopentan-2-one-2 has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, 3-Methyliminopentan-2-one-2 has some limitations. It is highly reactive and can be difficult to handle in some reactions. It is also sensitive to air and moisture, which can affect its reactivity and selectivity.
Orientations Futures
There are several future directions for the research on 3-Methyliminopentan-2-one-2. One direction is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its use as a chiral auxiliary in asymmetric synthesis. Additionally, the preparation of novel polymers and nanomaterials using 3-Methyliminopentan-2-one-2 can be explored. Further studies are also needed to understand the mechanism of action and the biochemical and physiological effects of 3-Methyliminopentan-2-one-2.
Méthodes De Synthèse
The synthesis of 3-Methyliminopentan-2-one-2 involves the reaction of 3-methyl-1-butanol with hydrogen cyanide to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The overall reaction can be represented as follows:
3-methyl-1-butanol + HCN → 3-methyl-2-amino-4-pentanone
Applications De Recherche Scientifique
3-Methyliminopentan-2-one-2 has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. It is a versatile reagent that can be used for the synthesis of various compounds such as amino acids, peptides, and heterocycles. 3-Methyliminopentan-2-one-2 has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, 3-Methyliminopentan-2-one-2 has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3-Methyliminopentan-2-one-2 has been used for the preparation of novel polymers and nanomaterials.
Propriétés
Numéro CAS |
106174-82-7 |
|---|---|
Nom du produit |
3-Methyliminopentan-2-one |
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
3-methyliminopentan-2-one |
InChI |
InChI=1S/C6H11NO/c1-4-6(7-3)5(2)8/h4H2,1-3H3 |
Clé InChI |
GFVREYDIPLZFFO-UHFFFAOYSA-N |
SMILES |
CCC(=NC)C(=O)C |
SMILES canonique |
CCC(=NC)C(=O)C |
Synonymes |
2-Pentanone, 3-(methylimino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
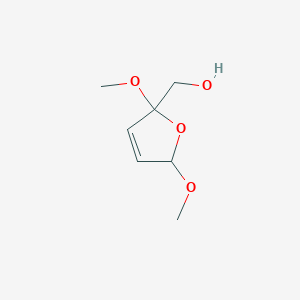
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
